molecular formula C9H6N2 B1581571 2-(Cyanomethyl)benzonitrile CAS No. 3759-28-2

2-(Cyanomethyl)benzonitrile

Cat. No.: B1581571
CAS No.: 3759-28-2
M. Wt: 142.16 g/mol
InChI Key: GKHSEDFDYXZGCG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2. It is a derivative of benzonitrile, where a cyanomethyl group is attached to the benzene ring. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.

Biochemical Analysis

Biochemical Properties

2-(Cyanomethyl)benzonitrile plays a significant role in biochemical reactions, particularly those involving nitrilase enzymes. Nitrilases are known to catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. In the case of this compound, nitrilase enzymes from Rhodococcus rhodochrous have been shown to selectively hydrolyze this compound, leading to the formation of 2-(Cyanomethyl)benzoic acid

Cellular Effects

This compound has been observed to influence various cellular processes. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by nitrilase enzymes can lead to the production of metabolites that may act as signaling molecules or metabolic intermediates . These metabolites can modulate cellular functions, including the regulation of gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrilase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to form 2-(Cyanomethyl)benzoic acid and ammonia. This reaction is facilitated by the enzyme’s catalytic triad, which includes residues such as glutamate, lysine, and cysteine . The binding of this compound to the enzyme’s active site is crucial for the catalytic process, as it allows for the precise positioning of the substrate for efficient hydrolysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its hydrolysis by nitrilase enzymes can lead to the gradual accumulation of 2-(Cyanomethyl)benzoic acid and ammonia . Long-term studies have shown that the presence of these metabolites can influence cellular functions, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in gene expression and metabolic activity. Studies have also shown that excessive doses of this compound can result in toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by nitrilase enzymes. The resulting product, 2-(Cyanomethyl)benzoic acid, can further participate in various metabolic reactions, including those involving carboxylation and decarboxylation . These pathways are essential for the regulation of metabolic flux and the maintenance of cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of the compound within cellular compartments . The distribution of this compound can influence its bioavailability and its interactions with target biomolecules.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity and function, as it allows for precise interactions with target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitrilase-Mediated Biocatalysis: One of the methods for synthesizing 2-(Cyanomethyl)benzonitrile involves the use of nitrilase enzymes.

    Chemical Synthesis: Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Cyanomethyl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

2-(Cyanomethyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyanomethyl)benzonitrile
  • 4-(Cyanomethyl)benzonitrile
  • Benzonitrile

Uniqueness

2-(Cyanomethyl)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. This makes it particularly useful in selective organic synthesis and biocatalysis applications .

Properties

IUPAC Name

2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHSEDFDYXZGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191026
Record name o-Tolunitrile, alpha-cyano-
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3759-28-2
Record name 2-Cyanobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3759-28-2
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Record name o-Tolunitrile, alpha-cyano-
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Record name 3759-28-2
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Record name o-Tolunitrile, alpha-cyano-
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Record name α,o-toluenedicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(cyanomethyl)benzonitrile a valuable starting material in organic synthesis?

A1: this compound is a versatile building block for synthesizing various heterocyclic compounds, particularly isoquinolines. Its structure, featuring two cyano groups and a reactive methylene group, allows for diverse chemical transformations. [, , ] For instance, it can undergo palladium-catalyzed tandem reactions with arylboronic acids to efficiently produce isoquinolines in water. [] This method is particularly attractive due to its environmentally friendly nature.

Q2: What challenges arise when using this compound in synthesis, and how have researchers addressed them?

A2: One challenge is controlling the regioselectivity of reactions involving this compound, especially when differentiating between the reactivity of the two cyano groups. Researchers have successfully achieved regioselectivity using nickel(I)-catalyzed C-C and C-N cascade coupling reactions. [, ] This method selectively utilizes the C(sp3)-cyano group over the C(sp2)-cyano group, offering a controlled pathway to specific 3-aryl-1-aminoisoquinoline derivatives. []

Q3: How does the choice of catalyst influence the reaction outcome when using this compound as a starting material?

A3: The choice of catalyst plays a crucial role in dictating the reaction pathway and product formation. For example, nickel(I) catalysts favor the formation of aminoisoquinolines via a cascade coupling reaction. [, ] In contrast, palladium catalysts, when used in aqueous conditions, efficiently drive the synthesis of isoquinolines through a tandem addition/cyclization reaction with arylboronic acids. []

Q4: Have computational methods been employed to understand the reactivity of this compound?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to understand the mechanism and regioselectivity observed in reactions involving this compound. [, ] These calculations provide insights into the reaction intermediates and transition states, supporting the experimental findings and aiding in the development of more efficient synthetic strategies.

Q5: Beyond isoquinolines, what other classes of compounds can be synthesized using this compound?

A5: this compound can be utilized in the synthesis of partially reduced benzo[e]indenes. [] This reaction proceeds through a base-promoted ring-opening of 2-oxo-4-sec amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by this compound, followed by oxidative cyclization. [] Additionally, it acts as a precursor for synthesizing α-aminated aroyl/acetylnaphthalenes via a base-mediated [4+2] annulation reaction with 3,3-bis(methylthio)-1-aryl/heteroaryl/acetylprop-2-en-1-one derivatives. []

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